Cas no 451465-67-1 (methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate)
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 7-Quinazolinecarboxylic acid, 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-, methyl ester
- Methyl 3-(2,2-dimethoxyethyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate
- SR-01000562504-1
- Oprea1_418825
- F0916-6003
- 451465-67-1
- methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- DTXSID501123464
- AKOS002074842
- SR-01000562504
-
- Inchi: 1S/C14H16N2O5S/c1-19-11(20-2)7-16-12(17)9-5-4-8(13(18)21-3)6-10(9)15-14(16)22/h4-6,11H,7H2,1-3H3,(H,15,22)
- InChI Key: LEUBLNPTNIWHKR-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC(C(OC)=O)=C2)C(=O)N(CC(OC)OC)C1=S
Computed Properties
- Exact Mass: 324.07799279g/mol
- Monoisotopic Mass: 324.07799279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 109Ų
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 460.7±55.0 °C(Predicted)
- pka: 10.74±0.20(Predicted)
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0916-6003-2μmol |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 2μl |
$57.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-5μmol |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-10μmol |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 10μl |
$69.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-1mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-2mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-3mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-4mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-5mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 5mg |
$69.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-10mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 10mg |
$79.0 | 2023-05-18 | |
| Life Chemicals | F0916-6003-15mg |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
451465-67-1 | 90%+ | 15mg |
$89.0 | 2023-05-18 |
methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Compound CAS No. 451465-67-1: Methyl 3-(2,2-Dimethoxyethyl)-4-Oxo-2-Sulfanylidene-1,2,3,4-Tetrahydroquinazoline-7-Carboxylate
The compound CAS No. 451465-67-1, also known as methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is a highly specialized organic compound with a complex structure and potential applications in various fields of chemistry and pharmacology. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and structural versatility. The molecule features a quinazoline ring system with several substituents, including a methyl group at the 7-position and a sulfanylidene group at the 2-position. Additionally, the presence of a dimethoxyethyl group at the 3-position adds to its structural complexity and functional diversity.
Recent studies have highlighted the potential of quinazolinone derivatives in drug discovery, particularly in the development of anticancer agents. The sulfanylidene group in this compound is of particular interest due to its ability to participate in redox reactions and its potential role in modulating cellular processes. Researchers have explored the influence of sulfur-containing groups on the bioavailability and efficacy of quinazolinone derivatives, suggesting that such modifications could enhance their therapeutic potential.
The synthesis of methyl 3-(2,2-dimethoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves a multi-step process that typically includes condensation reactions and subsequent functionalization. The dimethoxyethyl group is introduced through nucleophilic substitution or alkylation reactions, while the sulfanylidene group is often incorporated via thiosemicarbazide intermediates. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of applications, this compound has shown promise in preliminary biological assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The dimethoxyethyl group has been implicated in enhancing solubility and stability in physiological conditions, which are critical factors for drug delivery systems.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. Molecular docking studies have revealed favorable binding interactions with key therapeutic targets, further supporting its potential as a lead compound for drug development.
In conclusion, CAS No. 451465-67-1 represents a significant advancement in the field of synthetic organic chemistry. Its unique structure and functional groups make it a valuable candidate for further exploration in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to contribute significantly to the development of novel therapeutic agents and advanced chemical systems.
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